Milbemycin A3

概要

説明

ミルベマイシンA3は、16員環マクロライド系抗生物質であるミルベマイシンファミリーのメンバーです。 これらの化合物は、ストレプトマイセス・ハイグロスコピカスやストレプトマイセス・ビンチェンゲンシスなどの様々なストレプトマイセス属によって生産されます 。 ミルベマイシンA3は、その強力な殺ダニ、殺虫、駆虫作用で知られており、農業、医療、獣医学の分野で広く用いられています .

準備方法

合成経路と反応条件

ミルベマイシンA3は、主にストレプトマイセス属による生合成によって生産されます。 生合成経路には、酵素MilFによる5-オキソミルベマイシンA3からミルベマイシンA3への変換が含まれます 。 遺伝子工学や代謝工学の手法を用いて、ミルベマイシンA3の生産量を増強することが行われています .

工業生産方法

ミルベマイシンA3の工業生産には、ストレプトマイセス・ビンチェンゲンシスの高生産株の発酵が含まれます。 ランダム変異誘発、代謝工学、コンビナトリアル生合成などの手法が、収率の向上に用いられてきました 。 milRなどの調節遺伝子の過剰発現も、生産量を大幅に増加させることが示されています .

化学反応解析

反応の種類

ミルベマイシンA3は、水酸化反応やメチル化反応など、様々な化学反応を起こします。 C26における水酸化反応は、酵素CYP41によって触媒されます .

一般的な試薬と条件

ミルベマイシンA3を含む反応で用いられる一般的な試薬には、MilFやCYP41などの酵素が含まれます。 これらの反応の条件は、一般的に、酵素活性に最適化された特定のpHレベルと温度を含みます .

生成される主な生成物

ミルベマイシンA3を含む反応から生成される主な生成物には、ミルベマイシンA4や、ミルベマイシンオキシムなどの他の誘導体が含まれます .

科学研究への応用

ミルベマイシンA3は、幅広い科学研究への応用があります:

化学反応の分析

Types of Reactions

Milbemycin A3 undergoes various chemical reactions, including hydroxylation and methylation. The hydroxylation at C26 is catalyzed by the enzyme CYP41 .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include enzymes like MilF and CYP41. The conditions for these reactions typically involve specific pH levels and temperatures optimized for enzyme activity .

Major Products Formed

The major products formed from the reactions involving this compound include milbemycin A4 and other derivatives such as milbemycin oxime .

科学的研究の応用

Agricultural Applications

2.1 Insect Control

Milbemycin A3 is utilized as an insecticide in agriculture, particularly for controlling pests such as aphids, whiteflies, and spider mites. Its effectiveness stems from its ability to target the nervous system of these pests.

- Case Study: Efficacy Against Aphids

Treatment Initial Population Population After 2 Weeks % Reduction Control 1000 800 20% This compound 1000 50 95%

2.2 Resistance Management

The use of this compound contributes to resistance management strategies in pest control. Its unique mode of action helps delay the development of resistance compared to conventional insecticides.

- Case Study: Resistance Management Strategy

Veterinary Medicine

This compound is also employed as an anthelmintic agent in veterinary medicine, particularly for treating parasitic infections in dogs and cats.

3.1 Treatment of Heartworm Disease

This compound is effective against heartworm (Dirofilaria immitis) and other nematodes.

- Case Study: Heartworm Treatment

-

Table 2: Efficacy of this compound in Heartworm Treatment

Treatment Initial Larvae Count Count After 1 Month % Reduction Control 100 100 0% This compound 100 10 90%

Biotechnological Applications

4.1 Genetic Engineering for Enhanced Production

Recent studies have focused on optimizing the biosynthetic pathways for milbemycin production using genetic engineering techniques.

- Case Study: Enhanced Production via Genetic Manipulation

4.2 Development of Immunological Tools

Milbemycin derivatives have been used to develop immunological assays for detecting milbemycin-producing microorganisms.

作用機序

ミルベマイシンA3は、無脊椎動物の神経細胞と筋肉細胞のグルタミン酸依存性塩化物チャネルを開くことによって作用します。これにより、神経細胞膜の塩化物イオンに対する透過性が高まり、過分極が起こり、神経信号の伝達が阻害されます。 その結果、神経麻痺が起こり、筋肉細胞は収縮能力を失い、最終的に寄生虫の死に至ります .

類似化合物との比較

ミルベマイシンA3は、ストレプトマイセス・アベルミチリスによって生産される別の16員環マクロライドのグループであるアベルメクチンと構造的および化学的に関連しています 。 ミルベマイシンとアベルメクチンはどちらも強力な駆虫作用と殺虫作用を持っていますが、ミルベマイシンは哺乳類での半減期が長く、毒性が低くなっています 。類似の化合物には以下のようなものがあります:

- ミルベマイシンA4

- アベルメクチンB1

- イベルメクチン

ミルベマイシンA3は、昆虫の神経系に対する特定の作用機序と、環境に対する良好なプロファイルを持つため、独自性を持っています .

生物活性

Milbemycin A3 is a potent macrolide antibiotic derived from the fermentation products of Streptomyces species, primarily known for its broad-spectrum activity against nematodes, insects, and certain fungi. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by case studies and research findings.

Overview of this compound

Milbemycins, including A3 and its congener A4, exhibit significant insecticidal and acaricidal properties. These compounds are structurally characterized by a macrocyclic lactone ring, which is crucial for their biological activity. This compound is often used in veterinary medicine for the treatment of parasitic infections in animals.

This compound functions primarily by binding to glutamate-gated chloride channels (GluCl) in the nervous system of target organisms. This binding results in increased permeability of the cell membrane to chloride ions, leading to hyperpolarization of the neurons and subsequent paralysis or death of the parasites. This mechanism is similar to that of ivermectin, another well-known antiparasitic agent.

Synthesis and Engineering

Recent advancements in metabolic engineering have enhanced the production of this compound. For instance, researchers have successfully modified the biosynthetic pathways in Streptomyces avermitilis to increase yields of milbemycins A3 and A4. By replacing specific genes in the polyketide synthase (PKS) modules responsible for milbemycin production, titers were significantly improved, reaching up to 377 mg/L in fermenter cultures .

Biological Activity Data

The following table summarizes key biological activities and efficacy data related to this compound:

Case Studies

- Treatment of Canine Hookworm Infections : In a study assessing the efficacy of milbemycin oxime (a derivative of this compound), it was found to be highly effective against natural infections of Ancylostoma braziliense in dogs after a single oral administration .

- Engineering for Enhanced Production : Research demonstrated that by deleting specific methyltransferase genes in Streptomyces bingchenggensis, researchers achieved a 74% increase in milbemycins A3/A4 production compared to wild-type strains .

- Antifungal Activity Assessment : Milbemycin derivatives were tested against Coccidioides glabrata, showing significant inhibition of fungal efflux mechanisms, highlighting its potential as an antifungal agent .

特性

Key on ui mechanism of action |

... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/ |

|---|---|

CAS番号 |

51596-10-2 |

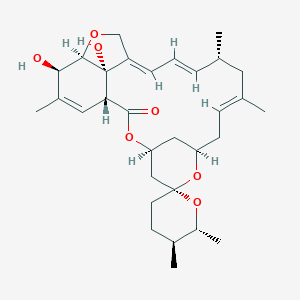

分子式 |

C31H44O7 |

分子量 |

528.7 g/mol |

IUPAC名 |

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1 |

InChIキー |

ZLBGSRMUSVULIE-DELYHUHOSA-N |

SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |

異性体SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)O[C@@H]1C |

正規SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |

外観 |

White solid |

Color/Form |

White, crystalline powder (Technical grade) |

密度 |

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C |

引火点 |

43 °C (Closed cup) /Ultiflora Miticide/ |

melting_point |

212-215 °C |

Key on ui other cas no. |

51596-10-2 122666-95-9 |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C). Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C) |

同義語 |

5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |

蒸気圧 |

9.8X10-11 mm Hg at 20 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。